N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide
Description
N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide is a xanthene-based carboxamide derivative featuring a 3-chloropyridinyl substituent. The xanthene core consists of a dibenzopyran structure with an oxygen heteroatom, while the carboxamide group links the xanthene moiety to the 3-chloropyridinyl ring. This compound’s structural features, including aromaticity, hydrogen-bonding capacity, and lipophilicity, make it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-14-8-5-11-21-18(14)22-19(23)17-12-6-1-3-9-15(12)24-16-10-4-2-7-13(16)17/h1-11,17H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBTUXJKWPQGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(C=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 3-chloropyridine-2-amine with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amide derivatives.
Scientific Research Applications
N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its xanthene core.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The chloropyridinyl group can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The xanthene core may also contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key parameters of N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide and its analogs:
*Calculated values for the target compound are inferred from structural analogs.
†Estimated based on substituent contributions (chlorine increases logP; pyridine nitrogen moderates lipophilicity).
‡logD at physiological pH likely reflects ionization of the benzyloxy group.
Key Observations
Substituent Effects on Lipophilicity :
- The 3-chloropyridinyl group in the target compound balances lipophilicity (Cl) and polarity (pyridine N), yielding an estimated logP of ~3.4. This is higher than the methoxyethyl analog (logP = 1.8) but lower than the benzyloxyphenyl derivative (logP = 5.55) .
- The ethylpiperidinyl substituent (logP = 3.02) demonstrates how aliphatic amines enhance solubility via ionization, despite moderate logP .
Hydrogen-Bonding and Polarity: All compounds share one H-bond donor (amide NH) but differ in acceptors. The target compound and ethylpiperidinyl analog have four acceptors (xanthene O, amide O, pyridine N), while the thiazolopyridinyl derivative has five (additional S and N atoms) . Polar surface area (PSA) correlates with substituent polarity: the methoxyethyl analog (PSA = 47.6 Ų) is more polar than the benzyloxyphenyl derivative (PSA = 37.4 Ų) .
The target compound (336.78 g/mol) and ethylpiperidinyl analog (336.43 g/mol) fall within acceptable ranges for drug-like molecules .
Ionization and logD Variability :
- The benzyloxyphenyl derivative’s logD (-1.75) at physiological pH suggests ionization of the benzyloxy group, enhancing aqueous solubility despite high logP .
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